N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Description
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide is a halogenated acetamide derivative featuring a 3-bromo-4-chlorophenyl group attached to the acetamide nitrogen and a 4-ethylphenoxy moiety at the α-carbon. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties.
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFSCHJSNMZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361747 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527746-29-8 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C16H15BrClNO2 and a molecular weight of approximately 368.65 g/mol, this compound features a bromine atom, a chlorine atom, and an ethylphenoxy group, which contribute to its unique structural properties and biological effects.
The compound's structure allows it to engage in various chemical reactions, primarily due to its acetamide functional group. This group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. Moreover, the halogen substituents (bromine and chlorine) enable nucleophilic substitution reactions, which facilitate further chemical modifications that could enhance its biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. These characteristics suggest its potential utility in pain management therapies. The compound may selectively interact with specific receptors involved in pain signaling pathways, although comprehensive pharmacological profiling is still necessary to elucidate its mechanisms of action fully.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C16H15BrClNO2 | Anti-inflammatory, analgesic | Contains ethylphenoxy group |
| N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | C15H13BrClNO2 | Antimicrobial | Methoxy group substitution |
| N-(3-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide | C16H17BrNO2 | Anticancer potential | Methyl substitution |
The precise mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound may inhibit specific enzymes or modulate receptor signaling pathways. For instance, compounds with similar structural motifs have been shown to interact with cholinesterase enzymes, which are critical in various neurological functions .
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in cultured cells exposed to inflammatory stimuli.
- Analgesic Properties : Animal models indicated that administration of this compound resulted in significant pain relief compared to control groups.
- Potential Anticancer Effects : Preliminary screenings have suggested that this compound may inhibit cancer cell proliferation in specific cancer lines, warranting further investigation into its anticancer mechanisms .
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Detailed Pharmacological Profiling : Comprehensive studies are needed to map out the compound's interactions with various biological targets.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its chemical structure affect biological activity will be crucial for optimizing its therapeutic potential.
- Clinical Trials : If preclinical studies continue to yield positive results, advancing toward clinical trials will be essential for assessing safety and efficacy in humans.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring undergo nucleophilic substitution under specific conditions. Key reactions include:
Halogen exchange
Replacement of bromine with nucleophiles (e.g., hydroxide, amines) occurs under basic conditions. For example:
Hydrolysis
Base-mediated hydrolysis of the acetamide group yields the corresponding aniline derivative:
Table 1: Substitution Reaction Conditions
| Reagent | Conditions | Product Yield |
|---|---|---|
| NH₃ (aq.) | 80°C, 12 hr | 62% |
| KOH (1M) | Reflux, 6 hr | 73% |
| NaNO₂/HCl | 0–5°C, 2 hr | 58% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids forms biaryl derivatives:
Table 2: Suzuki Coupling Efficiency
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 40 |
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 38 |
| 2-Naphthyl | PdCl₂(dppf), Cs₂CO₃ | 33 |
Oxidation and Reduction
The ethylphenoxy group undergoes oxidation to carboxylic acid derivatives:
Reduction of the acetamide to amine is achievable with LiAlH₄:
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes Beckmann rearrangement to form substituted benzoxazole derivatives:
Photolytic and Thermal Degradation
Exposure to UV light induces debromination:
Thermal decomposition above 200°C generates chlorinated phenols and CO₂.
Key Findings from Recent Studies:
-
Catalytic Selectivity : Pd-based catalysts show higher efficiency in Suzuki coupling compared to Ni complexes .
-
pH Dependency : Hydrolysis rates increase by 3× at pH > 10 due to base-mediated pathways .
-
Steric Effects : Bulkier boronic acids reduce coupling yields by 15–20% .
This compound’s reactivity is governed by its halogen substituents and electron-withdrawing acetamide group, enabling applications in pharmaceutical intermediate synthesis and materials science. Experimental protocols should prioritize inert atmospheres for metal-catalyzed reactions to prevent side oxidation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure combines bromo and chloro substituents on the phenyl ring with a 4-ethylphenoxy group. Key analogs and their substituent-driven differences include:
N-(4-Chloro-3-(2-oxopropyl)phenyl)-2-(4-ethylphenoxy)acetamide (1k)
- Substituents : Features a 2-oxopropyl group at the 3-position of the chlorophenyl ring.
- Impact : The ketone group in 1k may enhance hydrogen-bonding interactions with biological targets compared to the bromo substituent in the target compound. This modification could influence solubility and metabolic stability .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Substituents: Replaces bromo with fluorine and substitutes 4-ethylphenoxy with a naphthalene ring.
- Fluorine’s electronegativity may improve membrane permeability compared to bromine .
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide
- Substituents: Contains a methyl group at the 3-position and lacks the 4-ethylphenoxy moiety.
Table 1: Substituent Effects on Molecular Properties
Pharmacological Activity Trends
Acetamide derivatives often exhibit anticancer activity via mechanisms such as kinase inhibition or apoptosis induction. For example:
- Compounds 38–40 (): These derivatives, bearing methoxyphenyl and quinazoline-sulfonyl groups, showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cells (IC₅₀ < 10 µM) . The target compound’s 4-ethylphenoxy group may similarly enhance lipophilicity, promoting membrane penetration, but the absence of a sulfonyl group could limit target affinity.
- Comparatively, the target compound’s bromo and chloro substituents may offer stronger hydrophobic interactions but lower electronic modulation .
Key Differentiators
- Halogenation : The 3-bromo-4-chloro pattern is rare among analogs, offering unique steric and electronic profiles. Bromine’s larger atomic radius may improve van der Waals interactions compared to smaller halogens like fluorine.
- Ethylphenoxy Group: Unlike methoxy or nitro groups in other acetamides, the ethyl group balances lipophilicity and metabolic stability, reducing oxidative degradation risks.
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule can be dissected into two primary components:
- 3-Bromo-4-chloroaniline : Serves as the aromatic amine backbone.
- 2-(4-Ethylphenoxy)acetic acid : Provides the phenoxy-acetamide moiety.
Key intermediates include 4-chloroaniline, 4-ethylphenol, and chloroacetic acid. Regioselective bromination and acylation steps are critical to achieving the desired substitution pattern.
Stepwise Synthesis of N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Synthesis of 3-Bromo-4-chloroaniline
Protection of 4-Chloroaniline
4-Chloroaniline is acetylated using acetic anhydride in the presence of pyridine to form 4-chloroacetanilide , preventing unwanted side reactions during subsequent bromination.
Reaction Conditions :
- Reagents : Acetic anhydride (1.2 eq), pyridine (1.5 eq).
- Solvent : Dichloromethane.
- Temperature : 0–25°C, 2 hours.
- Yield : 92–95%.
Regioselective Bromination
The acetanilide derivative undergoes bromination at the meta position relative to the chloro group using bromine (Br₂) and iron(III) bromide (FeBr₃) as a Lewis acid catalyst.
Reaction Conditions :
- Reagents : Br₂ (1.1 eq), FeBr₃ (0.1 eq).
- Solvent : Chloroform.
- Temperature : 40–50°C, 6 hours.
- Yield : 85–88%.
Deprotection of 3-Bromo-4-chloroacetanilide
Hydrolysis with hydrochloric acid (HCl) regenerates the free amine:
$$
\text{3-Bromo-4-chloroacetanilide} + \text{HCl} \rightarrow \text{3-Bromo-4-chloroaniline} + \text{Acetic acid}
$$
Reaction Conditions :
Synthesis of 2-(4-Ethylphenoxy)acetyl Chloride
Alkylation of 4-Ethylphenol
4-Ethylphenol reacts with chloroacetic acid in a nucleophilic substitution to form 2-(4-ethylphenoxy)acetic acid .
Reaction Conditions :
- Reagents : Chloroacetic acid (1.2 eq), NaOH (2.5 eq).
- Solvent : Water/ethanol (1:1).
- Temperature : 80°C, 3 hours.
- Yield : 78–82%.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride:
$$
\text{2-(4-Ethylphenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(4-Ethylphenoxy)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions :
- Reagents : SOCl₂ (3 eq).
- Solvent : Toluene.
- Temperature : Reflux (110°C), 2 hours.
- Yield : 95–97%.
Final Acylation Reaction
3-Bromo-4-chloroaniline is acylated with 2-(4-ethylphenoxy)acetyl chloride in the presence of triethylamine (TEA) to form the target compound:
$$
\text{3-Bromo-4-chloroaniline} + \text{2-(4-Ethylphenoxy)acetyl chloride} \xrightarrow{\text{TEA}} \text{this compound} + \text{HCl}
$$
Reaction Conditions :
Alternative Synthetic Routes
Direct Coupling Using Carbodiimide Reagents
The amine and carboxylic acid can be coupled directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
- Reagents : EDC (1.5 eq), HOBt (1.5 eq).
- Solvent : Dimethylformamide (DMF).
- Temperature : 25°C, 24 hours.
- Yield : 70–75%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the acylation step completes in 30 minutes at 100°C with comparable yields.
Purification and Characterization
Purification Techniques
Q & A
Q. Optimization Strategies :
- Solvent Choice : Dichloromethane facilitates faster reactions due to high solubility of intermediates, while acetonitrile may improve selectivity.
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene/ethanol mixtures to achieve >95% purity .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; ethyl group protons at δ 1.2–1.4 ppm).
- ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and quaternary carbons (e.g., Br-/Cl-substituted aryl carbons at ~120–140 ppm) .
- X-ray Crystallography :
Q. Key Structural Parameters (Example from Analogous Compounds) :
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C=O Bond Length | 1.214 Å | N-(3-chloro-4-fluorophenyl)acetamide |
| Dihedral Angle (Aryl–Acetamide) | 81.9° | N-(4-chlorophenyl)acetamide |
| N–H···O Hydrogen Bond | 2.893 Å | 2-chloro-N-(4-fluorophenyl)acetamide |
How do electronic effects of bromo, chloro, and ethyl substituents influence the compound's reactivity and intermolecular interactions?
Advanced Research Question
Methodological Answer :
-
Electronic Effects :
- Bromo/Chloro Substituents : Strong electron-withdrawing groups meta to the acetamide group reduce electron density on the aryl ring, increasing resistance to electrophilic substitution but enhancing hydrogen-bond acceptor capacity via the carbonyl .
- Ethylphenoxy Group : The electron-donating ethyl group (para to oxygen) stabilizes the phenoxy moiety, favoring π-stacking interactions in crystal lattices .
-
Intermolecular Interactions :
- Hydrogen Bonding : N–H···O bonds dominate packing (e.g., chains along the c-axis in analogous structures ).
- Halogen Bonding : Br and Cl may participate in weak X···π interactions, though less prominently than hydrogen bonds.
Q. Computational Insights :
- DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces, highlighting regions prone to nucleophilic/electrophilic attack .
What strategies can resolve discrepancies in biological activity data across studies involving halogenated acetamide derivatives?
Advanced Research Question
Methodological Answer :
Discrepancies often arise from:
Purity Variability : Validate compound identity via HPLC-MS and elemental analysis.
Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. SK-N-SH) and solvent controls (DMSO concentration ≤0.1%) .
Structural Confirmation : Use single-crystal X-ray data to rule out polymorphic variations affecting bioavailability .
Q. Case Study :
- Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) showed anti-inflammatory activity (IC₅₀ = 12 µM) in one study but was inactive in another. Root-cause analysis traced the discrepancy to differences in LPS-induced inflammation models .
How can computational modeling predict the binding affinity of this compound with specific enzyme targets?
Advanced Research Question
Methodological Answer :
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
Q. Validation :
What are the challenges in analyzing crystal packing and polymorphism for this compound?
Advanced Research Question
Methodological Answer :
- Polymorphism Screening :
- Recrystallize from 8–10 solvents (e.g., ethanol, DMSO, toluene) and analyze via PXRD.
- Example: N-(3-chloro-4-fluorophenyl)acetamide forms two polymorphs: monoclinic (P2₁/c) and triclinic (P1̄), differentiated by N–H···O bond angles .
- Packing Analysis :
- Mercury software visualizes infinite chains stabilized by N–H···O and C–H···O interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H = 45%, O···H = 30%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
